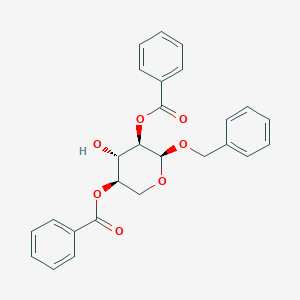

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside is a sophisticated compound belonging to the class of monosaccharides and glycosides. It is known for its significant role in biomedical research, particularly in the treatment of cancerous ailments such as leukemia and breast cancer. The compound’s molecular formula is C26H24O7, and it has a molecular weight of 448.46 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside typically involves the protection of hydroxyl groups in D-xylopyranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 standards.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids.

Reduction: Reduction reactions can be employed to modify the benzoyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) are commonly used under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include various benzoylated derivatives and deprotected forms of the compound .

Applications De Recherche Scientifique

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is utilized in studies involving enzyme inhibition and cellular pathways.

Medicine: It shows promise in the treatment of cancer, particularly leukemia and breast cancer, by inhibiting pivotal enzymes involved in cancer progression.

Industry: The compound is used in the production of high-purity glycosides for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside involves the inhibition of pivotal enzymes within cellular pathways. This inhibition disrupts the progression of cancerous cells, particularly in leukemia and breast cancer. The compound targets specific molecular pathways, leading to the suppression of tumor growth and proliferation.

Comparaison Avec Des Composés Similaires

- Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside

- Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyluronate

Comparison: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside stands out due to its specific application in cancer treatment and its ability to inhibit enzymes involved in cancer progression. Similar compounds may share structural features but differ in their specific biological activities and applications .

Activité Biologique

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside is a glycoside compound with significant relevance in biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

- Molecular Formula : C26H24O7

- Molecular Weight : 448.46 g/mol

- CAS Number : 18403-18-4

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer progression. This compound has shown promise in targeting pathways that regulate cell proliferation and apoptosis, particularly in cancer cells such as those found in leukemia and breast cancer. The inhibition of these enzymes disrupts critical signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound has notable anticancer effects:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly inhibit the growth of cancer cells. For instance, it has been shown to reduce the viability of leukemia cells by inducing apoptosis through the activation of caspases .

- Mechanistic Studies : In vitro experiments reveal that this compound affects cell cycle regulation and promotes cell death in various cancer cell lines. The specific molecular targets include kinases involved in the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

This compound acts as an enzyme inhibitor:

- Targeted Enzymes : It inhibits glycosidases and other related enzymes that are essential for glycan metabolism in cancer cells .

- Impact on Cellular Pathways : The inhibition of these enzymes leads to alterations in glycan structures on the cell surface, affecting cell signaling and interactions with the extracellular matrix .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human leukemia cell lines. The results indicated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | 70 |

| K562 (Chronic Myeloid) | 15.0 | 65 |

The compound exhibited a dose-dependent increase in apoptosis, demonstrating its potential as a therapeutic agent against leukemia .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. Key findings included:

- Activation of Caspase Pathway : The treatment led to significant activation of caspase-3 and caspase-9.

- Cell Cycle Arrest : Flow cytometry analysis showed increased G0/G1 phase arrest in treated cells compared to controls.

This study highlights the compound's role in modulating critical apoptotic pathways involved in cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Key Activity | IC50 (µM) |

|---|---|---|

| Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside | Moderate anticancer activity | 20 |

| Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyluronate | Lower enzyme inhibition | 30 |

This compound demonstrates superior enzyme inhibition and anticancer activity compared to its analogs .

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2/t21-,22+,23-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXGOHFSIPDOM-VUMQFKOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.